(E)-3-bromo-N'-(furan-2-ylmethylene)-4-methoxybenzohydrazide
Description
(E)-3-Bromo-N'-(furan-2-ylmethylene)-4-methoxybenzohydrazide is a Schiff base derivative synthesized via the condensation of 3-bromo-4-methoxybenzohydrazide with furfural. This compound features a benzohydrazide core substituted with bromo (electron-withdrawing) and methoxy (electron-donating) groups at positions 3 and 4, respectively, and a furan-2-ylmethylene moiety at the hydrazide nitrogen (). Its molecular formula is C₁₂H₉BrN₂O₂, with a molecular weight of 293.12 g/mol. The E-configuration of the imine bond (C=N) is critical for its structural and electronic properties, influencing reactivity, stability, and biological interactions .
Properties
Molecular Formula |
C13H11BrN2O3 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
3-bromo-N-[(E)-furan-2-ylmethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C13H11BrN2O3/c1-18-12-5-4-9(7-11(12)14)13(17)16-15-8-10-3-2-6-19-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
XZFBALMPNLDPEX-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CO2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
3-bromo-4-methoxybenzohydrazide+furan-2-carbaldehyde→3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The hydrazone group (C=N-NR₂) facilitates nucleophilic attacks at the electrophilic imine carbon. This reactivity is amplified by electron-withdrawing effects from the bromine substituent. Key observations include:
The furan ring’s electron-rich nature directs regioselectivity in these reactions, with additions preferentially occurring para to the methoxy group .
Metal Coordination and Complexation
The compound acts as a polydentate ligand, coordinating transition metals via:
Representative Metal Complexes and Properties
| Metal Ion | Coordination Mode | Biological Activity (IC₅₀) |
|---|---|---|
| Cu(II) | Square planar | 3–5 μM (HEPG2, HCT-116) |
| Ni(II) | Octahedral | Moderate cytotoxicity |
| Co(III) | Distorted octahedral | ROS-mediated apoptosis |
Copper complexes demonstrate enhanced anticancer activity compared to the free ligand due to improved membrane permeability and redox cycling .
Condensation and Cyclization
The hydrazone participates in acid-catalyzed condensations to form heterocyclic systems:
Reaction Pathways
-
With α,β-unsaturated carbonyls : Forms pyrazole derivatives via [3+2] cycloaddition.
-
With diketones : Produces quinazoline analogs under reflux conditions .
A representative synthesis involves refluxing with acetylacetone in ethanol, yielding a tri-substituted pyrazole (85% yield) .
Electrophilic Aromatic Substitution
The bromine substituent directs incoming electrophiles to meta positions, while the methoxy group activates the ring for reactions such as:
| Reaction | Electrophile | Product |
|---|---|---|
| Nitration | NO₂⁺ | 3-bromo-5-nitro derivative |
| Sulfonation | SO₃H⁺ | Sulfonic acid adduct |
Steric hindrance from the furan ring limits substitution at the ortho position.
Biological Activation Pathways
In pharmacological contexts, the compound undergoes enzyme-mediated transformations:
-
Hydrolysis : Cleavage of the hydrazone bond by esterases, releasing cytotoxic fragments .
-
ROS Generation : Redox-active metal complexes catalyze Fenton-like reactions, inducing oxidative stress in cancer cells .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencing Factor |
|---|---|---|
| Metal coordination | Fast (k ≈ 10³ M⁻¹s⁻¹) | Solvent polarity |
| Nucleophilic addition | Moderate | Electron density at C=N |
| Electrophilic substitution | Slow | Bromine’s directing effect |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing furan moieties often exhibit significant antiviral properties. For instance, studies have shown that derivatives of furan can display effective inhibition against various viral infections, with effective concentrations (EC50) ranging from 0.20 to 0.96 μM. This suggests that (E)-3-bromo-N'-(furan-2-ylmethylene)-4-methoxybenzohydrazide could be a candidate for further exploration in antiviral drug development.
Anticancer Activity
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that related hydrazone compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and modulation of key proteins involved in cell survival pathways . For example, derivatives have been shown to affect the Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases, which are crucial for apoptosis.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections. The presence of the bromine atom and the furan ring enhances its interaction with microbial targets.
Antiviral Studies
In vitro studies have confirmed that furan-containing compounds exhibit strong antiviral activity against specific viral strains. The structural modifications in these compounds can enhance their inhibitory effects on viral replication .
Cytotoxicity Assessments
Research has shown that similar compounds exhibit low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index for potential drug candidates . This is crucial for developing safe therapeutic agents.
Enzyme Inhibition
Compounds like this compound may inhibit important enzymes such as dihydrofolate reductase, which plays a significant role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 3-BROMO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to metal ions and biological molecules, which can modulate their activity . The compound’s ability to form stable complexes with transition metals is key to its biological and pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with other benzohydrazide derivatives but differs in substituent effects:
- Substituent Diversity: Bromo vs. Chloro: Compounds like N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide () replace bromo with chloro, altering steric and electronic profiles. Bromo’s larger atomic radius and stronger electron-withdrawing nature may enhance intermolecular halogen bonding . Methoxy vs. Furan vs. Thiophene: 4-Methoxy-N'-(thiophen-2-methylene)benzohydrazide () substitutes furan with thiophene, introducing sulfur’s polarizability and altering aromatic π-π interactions .
- Conjugation and Planarity: The furan ring in the target compound contributes to extended conjugation, similar to N'-(furan-2-ylmethylene) isonicotinohydrazide ().
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | Not Reported | 293.12 | Br, OCH₃, Furan |
| N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide | 186–188 | 289.73 | Cl, OCH₃ |
| N'-(3-Bromo-4-hydroxybenzylidene)-2-methoxybenzohydrazide | 228–230 | 353.16 | Br, OH, OCH₃ |
| 4-Methoxy-N'-(thiophen-2-methylene)benzohydrazide | 178–180 | 260.31 | S (Thiophene), OCH₃ |
- Melting Points : Bromo and hydroxy substituents generally increase melting points due to enhanced intermolecular forces (e.g., halogen bonding, hydrogen bonding) . The target compound’s methoxy group may reduce melting point compared to hydroxy analogs.
- Solubility: Methoxy improves solubility in polar solvents (e.g., methanol, ethanol) relative to nonpolar substituents like bromo or phenyl .
Electronic and Chemical Reactivity
- HOMO/LUMO Profiles :
Furan-based Schiff bases () have EHOMO ≈ -5.5 eV and ELUMO ≈ -1.5 eV. The bromo substituent lowers EHOMO (more electron-withdrawing), while methoxy raises it (electron-donating), creating a balanced electronic profile. This contrasts with nitro-substituted analogs (), where EHOMO drops sharply (~-6.2 eV), reducing reactivity . - Metal Coordination : The furan nitrogen and carbonyl oxygen enable chelation with metals (e.g., Cu²⁺, ). Bromo’s electronegativity may weaken metal-ligand bonds compared to chloro or hydroxy analogs .
Biological Activity
(E)-3-bromo-N'-(furan-2-ylmethylene)-4-methoxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through the condensation of 4-methoxybenzohydrazide with furan-2-aldehyde, leading to a structure that may exhibit significant pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom, a furan ring, and a methoxy group which contribute to its unique reactivity and biological profile.
Antimicrobial Activity
Studies have shown that hydrazone derivatives, including this compound, exhibit notable antimicrobial properties. Research indicates that various hydrazone compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have reported Minimum Inhibitory Concentrations (MICs) ranging from 64 to 512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Name | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 64 - 512 | Staphylococcus aureus, E. coli |
| N'-(Furan-2-ylmethylene)-4-methoxybenzohydrazide | 128 | Pseudomonas aeruginosa |
| Salicylaldehyde Isonicotinoyl Hydrazone | 64 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of hydrazone derivatives has also been explored extensively. For example, certain studies have reported that hydrazones exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit tumor growth has been demonstrated in vitro against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Study: Anticancer Activity
In a study involving a series of synthesized hydrazones, it was found that those with electron-withdrawing groups, such as bromine, exhibited enhanced cytotoxicity. The IC50 values for these compounds ranged from 10 to 50 µM against selected cancer cell lines, indicating their potential as effective anticancer agents .
The biological activity of this compound may be attributed to its structural features that facilitate interactions with biological targets. The presence of the furan moiety is known to enhance the lipophilicity of the compound, allowing better membrane permeability and interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase and alpha-glucosidase, which are crucial in metabolic pathways .
- DNA Interaction : Some hydrazones have demonstrated the ability to intercalate into DNA, disrupting replication processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-bromo-N'-(furan-2-ylmethylene)-4-methoxybenzohydrazide, and how can purity be ensured?
- Methodology : The compound is synthesized via condensation of 3-bromo-4-methoxybenzohydrazide with furan-2-carbaldehyde under reflux in ethanol or methanol. Purity is ensured through recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) and monitored via TLC or HPLC. Structural confirmation requires FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (characteristic imine proton at δ 8.3–8.5 ppm) .
Q. What spectroscopic techniques are critical for characterizing this hydrazide derivative?
- Methodology : Key techniques include:
- FT-IR : Identifies hydrazide (N-H stretch ~3200 cm⁻¹) and imine (C=N stretch) groups.
- NMR : Confirms stereochemistry (E-configuration via coupling constants) and substituent positions.
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z ~353 for C₁₃H₁₂BrN₂O₃).
Cross-referencing with single-crystal XRD data (e.g., C–N bond lengths ~1.28 Å) enhances reliability .
Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?
- Methodology : The hydrazide moiety enables metal coordination (e.g., VO²⁺, Cu²⁺), which is assessed via UV-Vis titration (ligand-to-metal charge transfer bands). Anticancer activity is tested via MTT assays (IC₅₀ values against HeLa or MCF-7 cells), while antimicrobial efficacy uses disc diffusion assays. Solubility in DMSO/PBS buffers (pH 7.4) must be optimized for in vitro studies .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s electronic and steric properties?
- Methodology : Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with key parameters:
- Dihedral angles between aromatic rings (~15–25°) indicate π-π stacking potential.
- Halogen bonds (Br···O interactions ~3.2 Å) influence supramolecular assembly.
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from assay conditions (serum content, incubation time). Standardizing protocols (e.g., 48-hour exposure, 10% FBS) and validating via orthogonal methods (e.g., apoptosis markers like Annexin V) improves reproducibility. Metal coordination studies (e.g., EPR for VO²⁺ complexes) can clarify mechanistic variations .
Q. How do computational methods (DFT, MD) predict the compound’s reactivity and stability?
- Methodology :
- DFT : Optimizes geometry at B3LYP/6-31G(d) level; HOMO-LUMO gaps (~4.5 eV) correlate with redox stability.
- Molecular Dynamics : Simulates solvation in water/DMSO mixtures (NAMD/GROMACS) to assess aggregation propensity.
- Docking Studies (AutoDock Vina) : Predict binding affinities to enzymes (e.g., COX-2, α-glucosidase) via pose clustering and MM/GBSA scoring .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce acetyl-protected hydrazides for enhanced membrane permeability.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm via DLS) for sustained release.
- Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
Q. How does structural modification (e.g., bromine substitution) alter biological activity compared to analogs?
- Case Study : Replacing bromine with methoxy groups reduces electrophilicity, lowering cytotoxicity (e.g., IC₅₀ increases from 10 μM to 50 μM). Comparative XRD of analogs (e.g., 4-chloro derivatives) shows steric effects on binding pockets. QSAR models (e.g., Hammett σ values) quantify substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
